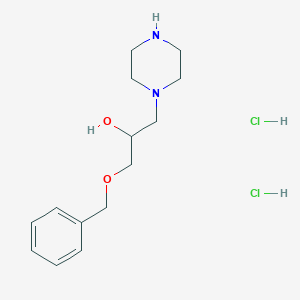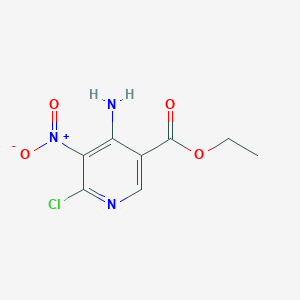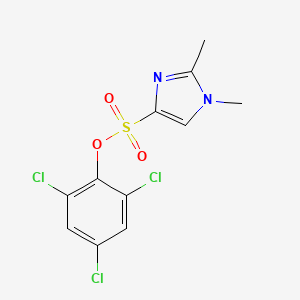
C-(2-Methoxy-phenyl)-C-pyridin-4-yl-methylaminedihydrochloride
Descripción general
Descripción
C-(2-Methoxy-phenyl)-C-pyridin-4-yl-methylaminedihydrochloride (CMPPM) is an organic compound that has been studied for its potential applications in scientific research. CMPPM is a small molecule that has been found to exhibit a wide range of biochemical and physiological effects, making it a useful tool for researchers.
Aplicaciones Científicas De Investigación
C-(2-Methoxy-phenyl)-C-pyridin-4-yl-methylaminedihydrochloride has been studied for its potential applications in scientific research, particularly in the fields of biochemistry and physiology. It has been found to be useful in studying the mechanisms of action of drugs, hormones, and other biological molecules, as well as in studying the effects of environmental toxins on the body. Additionally, C-(2-Methoxy-phenyl)-C-pyridin-4-yl-methylaminedihydrochloride has been used as a tool to study the structure and function of proteins and to study the effects of gene expression on cellular processes.
Mecanismo De Acción
The exact mechanism of action of C-(2-Methoxy-phenyl)-C-pyridin-4-yl-methylaminedihydrochloride is not yet fully understood. However, studies have suggested that C-(2-Methoxy-phenyl)-C-pyridin-4-yl-methylaminedihydrochloride is able to interact with proteins and other molecules in the body in order to modulate their activity. This may involve the binding of C-(2-Methoxy-phenyl)-C-pyridin-4-yl-methylaminedihydrochloride to specific sites on proteins, which can then alter their activity. Additionally, C-(2-Methoxy-phenyl)-C-pyridin-4-yl-methylaminedihydrochloride may also interact with other molecules in the body, such as hormones, in order to modulate their activity.
Biochemical and Physiological Effects
C-(2-Methoxy-phenyl)-C-pyridin-4-yl-methylaminedihydrochloride has been found to have a wide range of biochemical and physiological effects. For example, it has been found to modulate the activity of various enzymes, including those involved in the metabolism of drugs and hormones. Additionally, it has been found to modulate the activity of various receptors, including those involved in the regulation of hormones and neurotransmitters. Finally, C-(2-Methoxy-phenyl)-C-pyridin-4-yl-methylaminedihydrochloride has been found to modulate the activity of various proteins, including those involved in the regulation of gene expression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of C-(2-Methoxy-phenyl)-C-pyridin-4-yl-methylaminedihydrochloride is that it can be synthesized in large quantities, which makes it a useful tool for laboratory experiments. Additionally, C-(2-Methoxy-phenyl)-C-pyridin-4-yl-methylaminedihydrochloride can be used to study a wide range of biochemical and physiological processes, making it a versatile tool for researchers. However, there are some limitations to using C-(2-Methoxy-phenyl)-C-pyridin-4-yl-methylaminedihydrochloride in laboratory experiments. For example, it is difficult to study its effects on a molecular level due to the small size of the molecule. Additionally, its effects on different biological systems may vary, which can make it difficult to accurately predict its effects in different contexts.
Direcciones Futuras
The potential applications of C-(2-Methoxy-phenyl)-C-pyridin-4-yl-methylaminedihydrochloride are far-reaching and there are many potential future directions for research. For example, C-(2-Methoxy-phenyl)-C-pyridin-4-yl-methylaminedihydrochloride could be used to study the mechanisms of action of drugs, hormones, and other biological molecules in order to develop new treatments for various diseases. Additionally, C-(2-Methoxy-phenyl)-C-pyridin-4-yl-methylaminedihydrochloride could be used to study the effects of environmental toxins on the body in order to develop better ways to protect against them. Finally, C-(2-Methoxy-phenyl)-C-pyridin-4-yl-methylaminedihydrochloride could be used to study the effects of gene expression on cellular processes in order to develop new ways to manipulate gene expression in order to treat genetic diseases.
Propiedades
IUPAC Name |
(2-methoxyphenyl)-pyridin-4-ylmethanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O.2ClH/c1-16-12-5-3-2-4-11(12)13(14)10-6-8-15-9-7-10;;/h2-9,13H,14H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXMUJBTUVGUSCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(C2=CC=NC=C2)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
C-(2-Methoxy-phenyl)-C-pyridin-4-yl-methylaminedihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Bromo-N-[4-(4-morpholinylcarbonyl)phenyl]-acetamide](/img/structure/B1389622.png)











